Ethyl (R)-(-)-mandelate Ethyl (R)-(-)-mandelate Ethyl (2R)-hydroxy(phenyl)acetate is the (2R)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2S)-hydroxy(phenyl)acetate.
Brand Name: Vulcanchem
CAS No.: 10606-72-1
VCID: VC20986855
InChI: InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
SMILES: CCOC(=O)C(C1=CC=CC=C1)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

Ethyl (R)-(-)-mandelate

CAS No.: 10606-72-1

Cat. No.: VC20986855

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (R)-(-)-mandelate - 10606-72-1

Specification

CAS No. 10606-72-1
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name ethyl (2R)-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
Standard InChI Key SAXHIDRUJXPDOD-SECBINFHSA-N
Isomeric SMILES CCOC(=O)[C@@H](C1=CC=CC=C1)O
SMILES CCOC(=O)C(C1=CC=CC=C1)O
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)O

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl (R)-(-)-mandelate is characterized by specific molecular identifiers that distinguish it from related compounds. It has a CAS number of 10606-72-1 and a molecular formula of C₁₀H₁₂O₃ . The compound is also known by several synonyms including (R)-Ethyl 2-hydroxy-2-phenylacetate, ethyl (2R)-2-hydroxy-2-phenylacetate, and D-(-)-Mandelic Acid Ethyl Ester . The IUPAC name for this compound is ethyl (2R)-2-hydroxy-2-phenylacetate, which specifically identifies its stereochemistry .

Table 1: Molecular Identity of Ethyl (R)-(-)-mandelate

ParameterValue
CAS Number10606-72-1
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
IUPAC Nameethyl (2R)-2-hydroxy-2-phenylacetate
InChIInChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
InChIKeySAXHIDRUJXPDOD-SECBINFHSA-N

Physical Properties

Ethyl (R)-(-)-mandelate exhibits specific physical properties that are essential for its characterization and application. The compound exists as a solid at room temperature with a melting point of approximately 33-34°C . Its boiling point ranges from 103-105°C at 2 mmHg pressure, indicating its volatility under reduced pressure conditions .
The optical activity of Ethyl (R)-(-)-mandelate is one of its most distinctive properties. It has a specific rotation [α]²¹/ᴅ of -134° when measured at a concentration of 3 g/100 mL in chloroform . This optical property arises from its chiral center and is crucial for its applications in asymmetric synthesis and chiral resolution.

Table 2: Physical Properties of Ethyl (R)-(-)-mandelate

PropertyValue
Physical StateSolid at room temperature
Melting Point33-34°C
Boiling Point103-105°C at 2 mmHg
Optical Rotation[α]²¹/ᴅ -134° (c = 3 in chloroform)
Optical Purityee: 99% (GLC)
DensityApproximately 1.1 g/cm³
Flash PointApproximately 118°C

Synthesis and Preparation

Synthetic Routes

The synthesis of Ethyl (R)-(-)-mandelate can be accomplished through various routes, with esterification of (R)-(-)-mandelic acid being the most common approach. This reaction typically involves the treatment of (R)-(-)-mandelic acid with ethanol in the presence of an acid catalyst. The general reaction can be represented as:
(R)-(-)-Mandelic acid + Ethanol → Ethyl (R)-(-)-mandelate + Water
The reaction conditions typically involve refluxing the mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The water produced during the reaction is often removed to drive the equilibrium toward the formation of the ester.

Enzymatic Synthesis

Enzymatic approaches provide an alternative route for the synthesis of Ethyl (R)-(-)-mandelate with high stereoselectivity. Research has demonstrated that biocatalytic methods using enzymes such as lipases can effectively catalyze the esterification of (R)-(-)-mandelic acid or the kinetic resolution of racemic ethyl mandelate .
One study explored the hydrolytic resolution of (R,S)-ethyl mandelate using Klebsiella oxytoca hydrolase in biphasic media . This approach takes advantage of the enzyme's enantioselectivity to preferentially hydrolyze one enantiomer over the other, allowing for the isolation of Ethyl (R)-(-)-mandelate with high enantiomeric purity.

Applications in Chemistry and Industry

Pharmaceutical Development

Ethyl (R)-(-)-mandelate serves as a key intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs . Its defined stereochemistry makes it valuable for introducing chirality into pharmaceutical compounds, which can significantly impact their biological activity and efficacy.
The compound's utility in pharmaceutical development stems from its ability to participate in various chemical transformations while maintaining its stereochemical integrity. This property allows for the synthesis of complex pharmaceutical molecules with precise stereochemistry, which is often crucial for their therapeutic action .

Flavor and Fragrance Industry

Due to its pleasant aroma, Ethyl (R)-(-)-mandelate finds applications in the flavor and fragrance industry . The compound contributes specific olfactory properties to food products and perfumes, making it a valuable ingredient in these applications.

Table 3: Flavor Profiles of Ethyl Mandelate Enantiomers

CompoundAroma ProfileApplications
Ethyl (R)-(-)-mandelateSweet, fruityFood products, perfumes
Ethyl (S)-(+)-mandelateDifferent olfactory propertiesVarious fragrance applications

Chiral Resolution

One of the most significant applications of Ethyl (R)-(-)-mandelate is in chiral resolution techniques. The compound facilitates the separation of enantiomers from racemic mixtures, which is essential in various fields including pharmaceutical development, agrochemicals, and fine chemicals .
The effectiveness of Ethyl (R)-(-)-mandelate in chiral resolution stems from its ability to form diastereomeric complexes with other chiral compounds. These diastereomers typically have different physical properties, allowing for their separation through techniques such as crystallization, chromatography, or other physical methods.

Organic Synthesis Research

In organic synthesis research, Ethyl (R)-(-)-mandelate serves as a versatile reagent for creating complex molecules with precise stereochemistry . Its defined chiral center can be utilized to influence the stereochemical outcome of subsequent reactions, making it valuable in the synthesis of stereochemically complex target molecules.
The compound's utility extends to asymmetric synthesis, where it can act as a chiral auxiliary or a chiral building block. These applications are particularly important in the synthesis of natural products, pharmaceuticals, and other fine chemicals where stereochemistry plays a crucial role in function and activity .

Biochemical Interactions and Research Findings

Enzymatic Interactions

Ethyl (R)-(-)-mandelate interacts with various enzymes, providing insights into biological processes and enzyme mechanisms. Studies have investigated its interactions with dehydrogenases, esterases, and other enzymes involved in metabolic pathways .
A notable study published in Biochemistry examined esters of mandelic acid, including Ethyl (R)-(-)-mandelate, as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida . The research indicated that although the binding affinity might be affected by esterification, the compound still serves as a substrate for the enzyme, providing implications for the reaction mechanism .

Case Studies in Biotransformation

Research on stereoselective biotransformation has demonstrated the potential for enzymatic systems to produce Ethyl (R)-(-)-mandelate with high stereoselectivity. One study showed that baker's yeast could be used to produce ethyl mandelate stereoselectively, favoring the (R) stereoisomer .
Another significant study investigated the hydrolytic resolution of (R,S)-ethyl mandelate using a thermally stable Klebsiella oxytoca hydrolase as an enantioselective biocatalyst . This research highlighted the potential of enzymatic approaches for obtaining Ethyl (R)-(-)-mandelate with high enantiomeric purity.

Comparative Analysis with Related Compounds

Structural Analogs

Ethyl (R)-(-)-mandelate can be compared with several structural analogs that differ in their stereochemistry or functional groups. These comparisons provide insights into structure-activity relationships and the impact of stereochemistry on properties and applications.

Table 4: Comparison of Ethyl (R)-(-)-mandelate with Related Compounds

CompoundStereochemistryKey DifferencesApplications
Ethyl (S)-(+)-mandelate(S)-configurationOpposite stereochemistry, different optical rotationSimilar but with potentially different biological effects
Methyl (R)-(-)-mandelate(R)-configurationMethyl ester instead of ethyl esterSimilar applications but different physical properties
(R)-(-)-Mandelic acid(R)-configurationCarboxylic acid instead of esterPrecursor to Ethyl (R)-(-)-mandelate, different reactivity

Enantiomeric Comparisons

The properties and applications of Ethyl (R)-(-)-mandelate can be directly compared with its enantiomer, Ethyl (S)-(+)-mandelate. While these compounds have identical chemical compositions and similar physical properties, their different stereochemistry results in distinct optical activities and potentially different biological effects .
This enantiomeric comparison is particularly relevant in biological contexts, where stereochemistry can significantly influence interactions with chiral biological molecules such as enzymes and receptors. These differences underscore the importance of stereochemical purity in applications such as pharmaceutical development and biochemical research .

ParameterTypical Specification
Purity≥99%
Optical Purityee: 99% (GLC)
FormSolid
Available Quantities5g - 100g (common research quantities)
Price Range$60-100 per 5g (as of 2025)

Future Research Directions

The unique properties and diverse applications of Ethyl (R)-(-)-mandelate suggest several promising directions for future research. These include:

  • Development of more efficient and sustainable methods for its synthesis, particularly through biocatalytic approaches that offer high stereoselectivity under mild conditions.

  • Exploration of its potential in new pharmaceutical applications, especially in the development of chiral drugs where stereochemistry plays a crucial role in efficacy and safety.

  • Investigation of its interactions with biological systems, providing insights into enzyme mechanisms and metabolic pathways.

  • Application in new areas of asymmetric synthesis, particularly in the preparation of complex natural products and fine chemicals with defined stereochemistry.

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